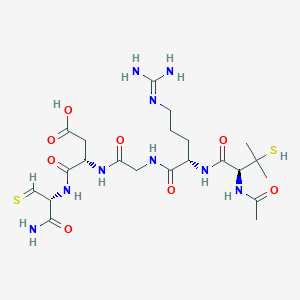
c-Apagac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Apagac is a complex cyclic peptide compound It is composed of several amino acids, including acetylpenicillamyl, arginyl, glycyl, aspartyl, and cysteinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of c-Apagac typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final cyclization step is achieved through the formation of a disulfide bond between the cysteine residues.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
c-Apagac can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.
Substitution: Acetic anhydride for acetylation or methyl iodide for methylation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Acetylated or methylated derivatives.
Applications De Recherche Scientifique
c-Apagac has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential role in cell signaling and protein-protein interactions.
Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of c-Apagac involves its interaction with specific molecular targets, such as integrin receptors. These interactions can modulate various cellular pathways, including cell adhesion, migration, and proliferation. The cyclic structure of the compound enhances its stability and binding affinity to the target receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(arginyl-glycyl-aspartyl-serinyl): Another cyclic peptide with similar integrin-binding properties.
Cyclo(acetylpenicillamyl-lysyl-glycyl-aspartyl-cysteinamide): A variant with lysine instead of arginine, affecting its binding specificity.
Uniqueness
c-Apagac is unique due to its specific amino acid composition and cyclic structure, which confer distinct chemical and biological properties. Its acetylpenicillamyl residue provides additional functional groups for potential modifications, enhancing its versatility in research and therapeutic applications.
Propriétés
Numéro CAS |
145706-74-7 |
|---|---|
Formule moléculaire |
C22H37N9O8S2 |
Poids moléculaire |
619.7 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H37N9O8S2/c1-10(32)28-16(22(2,3)41)20(39)30-11(5-4-6-26-21(24)25)18(37)27-8-14(33)29-12(7-15(34)35)19(38)31-13(9-40)17(23)36/h9,11-13,16,41H,4-8H2,1-3H3,(H2,23,36)(H,27,37)(H,28,32)(H,29,33)(H,30,39)(H,31,38)(H,34,35)(H4,24,25,26)/t11-,12-,13-,16-/m0/s1 |
Clé InChI |
CSJYAMIRXXNWJD-QCQGSNGOSA-N |
SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
SMILES isomérique |
CC(=O)N[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=S)C(=O)N)C(C)(C)S |
SMILES canonique |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
Key on ui other cas no. |
145706-74-7 |
Séquence |
XRGDX |
Synonymes |
c-APAGAC cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2 cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















